Lipophilicity Superiority Over Unsubstituted (R)-β-Phenylalanine Drives Differential CNS Permeability Potential
The 4-isopropyl substitution on the phenyl ring of (3R)-3-amino-3-[4-(methylethyl)phenyl]propanoic acid significantly increases its calculated octanol-water partition coefficient (LogP) compared to the unsubstituted parent compound (R)-3-amino-3-phenylpropanoic acid. This represents a class-level inference based on consensus computed physicochemical properties: the LogP difference is approximately +0.7 to +1.1 log units, placing the target compound in the LogP 2–3 range considered optimal for passive membrane permeability and potential CNS penetration .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 2.25 (ChemSpider); Experimental LogP: 2.98 (chemsrc.com) |
| Comparator Or Baseline | (R)-3-Amino-3-phenylpropanoic acid: LogP ≈ 1.58–1.86 (chemtradehub.com; chem960.com) |
| Quantified Difference | ΔLogP ≈ +0.67 to +1.12 (target minus comparator) |
| Conditions | Consensus computed LogP values from ACD/Labs and experimental databases; neutral species partition coefficient |
Why This Matters
A LogP increase of this magnitude shifts the compound from a predominantly hydrophilic profile toward the optimal lipophilicity window for membrane permeability, making the isopropyl-substituted compound a more suitable candidate for CNS-targeted synthesis and blood-brain barrier penetration studies.
